beta-AET

Descripción

Propiedades

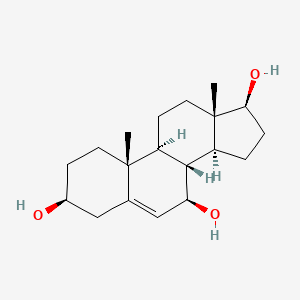

IUPAC Name |

(3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZKEVBDIDVOI-YSZCXEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043225 | |

| Record name | (3beta,17beta)-Androst-5-ene-3,7,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2697-85-0 | |

| Record name | HE-2200 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HE-2200 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3beta,17beta)-Androst-5-ene-3,7,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HE-2200 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CZ537GC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Starting Materials and Initial Modifications

The synthesis of β-AET derivatives begins with androstane precursors, such as 3β-acetoxy-5-androsten-17-one. A critical early step involves protecting the C17 ketone through ketal formation. In a representative procedure, 3β-acetoxy-5-androsten-17-one reacts with triethylorthoformate and ethylene glycol in the presence of p-toluenesulfonic acid under reflux conditions. This yields 3β-acetoxy-androst-5-ene-17,17-ethylenedioxy, a key intermediate that stabilizes the C17 position for subsequent transformations.

Stereoselective Hydroxylation at C7

The introduction of the 7β-hydroxyl group is achieved via a cerium-mediated reduction. A solution of 3β-acetoxy-androst-5-en-7-one-17,17-ethylenedioxy in tetrahydrofuran and methanol is treated with cerium(III) chloride heptahydrate and sodium borohydride at 0–5°C. This selective reduction generates 3β-acetoxy-androst-5-ene-17,17-ethylenedioxy-7β-ol with high stereochemical fidelity (85–88% yield). The use of CeCl₃·7H₂O ensures chelation-controlled reduction, favoring the 7β-configuration essential for β-AET’s bioactivity.

Deprotection and Isolation of Diol Intermediates

Removal of the ethylenedioxy protecting group at C17 is accomplished using acetone and p-toluenesulfonic acid, yielding 3β-acetoxy-7β-hydroxy-5-androsten-17-one. Subsequent saponification of the C3 acetate with sodium carbonate in methanol-water furnishes androst-5-en-17-one-3β,7β-diol, which is purified via recrystallization from methanol and ethyl acetate (67–75% yield).

Final Reduction to β-AET

While the provided sources focus on derivatives (e.g., 17α-ethynyl analogs), the synthesis of β-AET itself would require reduction of the C17 ketone in androst-5-en-17-one-3β,7β-diol to a 17β-hydroxyl group. Although not explicitly detailed in the cited literature, this step would likely employ catalytic hydrogenation or stereoselective hydride reduction (e.g., NaBH₄ with a chiral catalyst) to achieve the desired 17β-configuration.

Pharmaceutical Formulation Strategies

Buccal Tablets for Transmucosal Delivery

β-AET has been formulated as 25 mg buccal tablets for Phase I trials. The active compound is micronized and blended with excipients to enhance dissolution and transmucosal absorption. Placebo tablets match the size and composition but lack β-AET. Pharmacokinetic studies indicate rapid absorption, with peak plasma concentrations (Cₘₐₓ) of 6.5 ng/mL (25 mg dose) and 13.3 ng/mL (100 mg dose) achieved within 2–4 hours.

Injectable Suspensions

For subcutaneous administration, β-AET is prepared as a 100 mg/mL sterile aqueous suspension (pH 7.4). The formulation includes isotonic agents and stabilizers to prevent aggregation. Injection site reactions were the primary adverse effect noted in clinical trials, underscoring the importance of particle size optimization and suspension homogeneity.

Analytical Characterization and Quality Control

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Plasma concentrations of β-AET are quantified using LC-MS/MS with deuterated internal standards (e.g., D₃-β-AET). After ethyl acetate extraction and derivatization with nicotinyl chloride, the tri-nicotinyl-β-AET derivative is analyzed via reverse-phase chromatography, monitoring the 622→376 m/z transition. The method exhibits a linear range of 10–1000 pg/mL and successfully differentiates endogenous β-AET (≤0.2 ng/mL) from administered doses.

Crystallization and Purity Assessment

Crude β-AET intermediates are purified via sequential recrystallization from methanol and ethyl acetate, yielding white crystalline solids. Purity is verified by melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. For example, androst-5-en-17-one-3β,7β-diol shows characteristic ¹H-NMR signals at δ 3.52 (m, H-3β) and δ 3.89 (t, H-7β).

Data Tables: Synthesis and Formulation Parameters

Table 1. Key Steps in β-AET Derivative Synthesis

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3β-Acetoxy-5-androsten-17-one | Triethylorthoformate, ethylene glycol, p-TsOH | 3β-Acetoxy-androst-5-ene-17,17-ethylenedioxy | 85–88% |

| 2 | 3β-Acetoxy-androst-5-en-7-one-17,17-ethylenedioxy | CeCl₃·7H₂O, NaBH₄, MeOH/THF, 0–5°C | 3β-Acetoxy-7β-hydroxy-androst-5-ene-17,17-ethylenedioxy | 85–88% |

| 3 | 3β-Acetoxy-7β-hydroxy-androst-5-ene-17,17-ethylenedioxy | Acetone, p-TsOH, 8–15°C | 3β-Acetoxy-7β-hydroxy-5-androsten-17-one | 67–75% |

| 4 | 3β-Acetoxy-7β-hydroxy-5-androsten-17-one | Na₂CO₃, MeOH/H₂O, reflux | Androst-5-en-17-one-3β,7β-diol | 67–75% |

Table 2. Pharmacokinetic Parameters of β-AET Formulations

| Formulation | Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) |

|---|---|---|---|---|

| Buccal Tablet | 25 | 6.5 | 2–4 | BQL* |

| Buccal Tablet | 100 | 13.3 | 2–4 | BQL* |

| Subcutaneous | 50 | 1,200 | 1–2 | 2,400 |

| Subcutaneous | 100 | 2,800 | 1–2 | 5,600 |

*BQL: Below quantifiable limit (<5 ng/mL).

Challenges and Optimization Opportunities

Stereochemical Control

The 7β-hydroxyl configuration is critical for β-AET’s bioactivity but challenging to achieve. Chelation-controlled reduction with CeCl₃·7H₂O/NaBH₄ provides superior stereoselectivity compared to direct borohydride reductions, minimizing 7α-epimer formation.

Solubility and Bioavailability

β-AET’s low aqueous solubility (≤1 mg/mL) complicates formulation. Micronization and solid dispersion techniques have improved dissolution rates in buccal tablets, while lipid-based injectable suspensions enhance subcutaneous bioavailability.

Análisis De Reacciones Químicas

HE-2200 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: HE-2200 puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir HE-2200 en sus alcoholes o alcanos correspondientes.

Sustitución: HE-2200 puede sufrir reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales como halógenos o grupos alquilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el cloruro de tionilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Química: HE-2200 sirve como un valioso intermedio en la síntesis de otros compuestos esteroideos.

Biología: Se ha investigado por sus efectos inmunomoduladores, lo que lo convierte en un posible candidato para el tratamiento de enfermedades autoinmunes.

Medicina: Los ensayos clínicos han explorado su uso en el tratamiento de enfermedades inflamatorias intestinales, esclerosis múltiple, hiperlipidemia y hepatitis viral

Mecanismo De Acción

HE-2200 ejerce sus efectos principalmente a través de su interacción con los receptores de andrógenos. Como agonista del receptor de andrógenos, modula la actividad de estos receptores, lo que lleva a varios efectos posteriores. Los objetivos moleculares y las vías implicadas incluyen la regulación de la expresión génica relacionada con la respuesta inmunitaria y la inflamación .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Comparison with DHEA and Derivatives

Comparison with Androstenediol

- Immunomodulatory Specificity: Androstenediol primarily enhances innate immunity via estrogen receptor pathways. β-AET’s Th1/Th2 modulation offers broader applicability in autoimmune conditions like IBD .

Actividad Biológica

Beta-androstene-3β,7β,17β-triol (β-AET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA), which has garnered attention for its potential biological activities, particularly in the fields of immunology and bone biology. This article explores the biological activity of β-AET, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Immune Modulation

β-AET exhibits significant immune-regulating properties. It has been shown to counteract glucocorticoid-induced suppression of cytokine production in various immune cells. For instance, studies indicate that β-AET can reverse the inhibition of interleukin (IL)-2 and IL-3 production in splenocytes treated with glucocorticoids . Additionally, it enhances macrophage cytokine secretion and opposes the suppressive effects of glucocorticoids on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) and IL-1β secretion .

Bone Biology

In bone biology, β-AET promotes osteoblast differentiation from human mesenchymal stem cells (MSCs) and enhances the functional activity of osteoblast-like cells . In murine models, β-AET has demonstrated the ability to mitigate glucocorticoid-induced osteopenia, suggesting its potential as a therapeutic agent in preventing bone loss associated with aging or trauma .

Cholesterol Regulation

Clinical trials have indicated that β-AET may have cholesterol-lowering effects in healthy individuals, although this effect is not observed in hyperlipidemic subjects . The compound is rapidly metabolized in humans and exhibits a short biological half-life, which may influence its efficacy in various populations .

Safety and Efficacy Trials

Phase I and II clinical trials assessed the safety and pharmacokinetics of β-AET. These studies revealed that β-AET is generally safe for short-term administration, with adverse effects primarily related to injection site reactions . However, the compound's rapid metabolism may limit its effectiveness in certain therapeutic contexts, particularly for enhancing vaccine responses in elderly populations .

Case Studies

- Cholesterol Lowering : In a study involving healthy adults, β-AET administration led to a significant reduction in cholesterol levels. However, this effect was not replicated in individuals with hyperlipidemia .

- Immune Response Enhancement : In aged mice models, β-AET exhibited potent immune-stimulating effects that were not mirrored in elderly human subjects during hepatitis B vaccination trials. This discrepancy suggests that underlying inflammatory conditions may affect β-AET's efficacy in older adults .

Data Summary

The following table summarizes key findings from various studies on β-AET:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.